molecular formula C15H27ClN2O3 B3235551 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester CAS No. 1354019-47-8

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B3235551
CAS No.: 1354019-47-8
M. Wt: 318.84 g/mol
InChI Key: CXKNYPOXEPCUJP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-chloro-acetyl moiety at the 3-position of the piperidine ring. Its stereochemistry (S-configuration at the piperidin-3-yl group) is critical for its interactions in synthetic or biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKNYPOXEPCUJP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113559
Record name Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354019-47-8
Record name Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354019-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. The compound features a piperidine ring substituted with a chloroacetyl group, an isopropyl group, and a tert-butyl carbamate moiety. This combination suggests potential applications in various therapeutic areas, including cancer therapy and neuroprotection.

  • Molecular Formula : C16H29ClN2O3
  • Molecular Weight : 318.84 g/mol
  • IUPAC Name : tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer properties . The compound has shown:

  • Cytotoxicity : Demonstrated in FaDu hypopharyngeal tumor cells, where it induced apoptosis more effectively than the reference drug bleomycin .
  • Mechanism of Action : The activation of the M3 muscarinic acetylcholine receptor (M3R) has been linked to cell proliferation and resistance to apoptosis, suggesting that targeting this pathway may be beneficial in colorectal cancer treatment .

2. Neuroprotective Effects

The piperidine scaffold is associated with neuroactive properties:

  • Cholinesterase Inhibition : The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
  • Antioxidant Properties : Some derivatives have shown antioxidant effects, which may contribute to neuroprotection .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. Key features influencing its biological activity include:

  • Chloroacetyl Group : Enhances lipophilicity and may improve bioavailability.
  • Tert-butyl Carbamate Moiety : Contributes to the stability and reactivity of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1-(2-Chloroacetyl)piperidineChloroacetyl group on piperidineAntimicrobial
N-(tert-butoxycarbonyl)piperidineCarbamate functionalityCNS activity
1-(4-Methylphenyl)piperidineAromatic substitution on piperidineAntidepressant effects

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

  • Anticancer Studies : Investigations into its cytotoxic effects against various cancer cell lines have shown promise, particularly through apoptosis induction mechanisms.
  • Neuropharmacological Evaluations : Studies assessing cholinesterase inhibition indicate that this compound may serve as a dual inhibitor, enhancing its therapeutic profile in neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloroacetyl Group

The chloroacetyl group (-COCH₂Cl) undergoes nucleophilic substitution reactions with amines, thiols, and alcohols. This reactivity is critical for modifying the compound’s structure in drug discovery or prodrug synthesis.

Reaction TypeReagents/ConditionsProductKey ObservationsSource
Amidation Primary amines (e.g., benzylamine), DIPEA, DCMSubstituted acetamide derivativesHigh yield (>85%) at 0–25°C; stereochemistry preserved
Thioether Formation Thiophenol, K₂CO₃, DMFThioester analogsRequires elevated temps (60–80°C) for completion
Alkoxylation Methanol, NaHCO₃Methyl ester analogsCompeting hydrolysis observed in aqueous conditions

Hydrolysis Reactions

The tert-butyl carbamate and chloroacetyl group are susceptible to hydrolysis under acidic or basic conditions:

Carbamate Hydrolysis

  • Acidic Conditions : Cleavage of the tert-butyloxycarbonyl (Boc) group with HCl/dioxane or TFA/DCM yields the free amine.

    • Example: TFA (20% v/v) in DCM removes Boc at 25°C in 2–4 hours .

Chloroacetyl Hydrolysis

  • Basic Conditions : NaOH/EtOH converts the chloroacetyl group to a hydroxyl or carboxylate group.

    • Hydrolysis rate: pH >10 accelerates degradation .

Elimination Reactions

Under strongly basic conditions (e.g., DBU, 1,8-diazabicycloundec-7-ene), the chloroacetyl group undergoes β-elimination to form α,β-unsaturated ketones :

ClCH2CO piperidineDBU THFCH2=CO piperidine+HCl\text{ClCH}_2\text{CO piperidine}\xrightarrow{\text{DBU THF}}\text{CH}_2=\text{CO piperidine}+\text{HCl}

  • Key Application : Intermediate for Michael addition reactions.

Piperidine Ring Functionalization

The piperidine nitrogen can participate in alkylation or acylation reactions after Boc deprotection:

ReactionReagentsProductNotesSource
Reductive Amination Ketones (e.g., acetone), NaBH₃CNN-alkylated piperidine derivativesRequires Boc-free intermediate
Acylation Acetic anhydride, pyridineN-acetylpiperidine analogsSteric hindrance impacts yields

Comparative Reactivity Analysis

The table below compares reactivity across functional groups:

Functional GroupReactivityPreferred ConditionsStability
ChloroacetylHigh (SN² reactions)Polar aprotic solvents (DCM, THF), mild basesStable at RT but hygroscopic
tert-Butyl CarbamateLow (requires strong acid)TFA/HCl in DCM or dioxaneStable in neutral/basic media
Piperidine N-HModerate (after deprotection)Alkyl halides, acyl chloridesAir-sensitive intermediates

Stability Considerations

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

  • Light Sensitivity : Chloroacetyl group undergoes photodegradation; storage in amber vials recommended .

This compound’s multifunctional design enables tailored modifications for medicinal chemistry and materials science. Its reactivity profile underscores its utility as a scaffold in organic synthesis and drug development.

Comparison with Similar Compounds

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354008-13-1)

  • Structure: Replaces the chloro-acetyl group with an amino-acetyl group.
  • Molecular Formula : C15H29N3O3 (MW: 299.415 g/mol) .
  • Key Differences: Reactivity: The amino group (-NH2) enhances nucleophilicity, making it a common intermediate in peptide coupling or amidation reactions, whereas the chloro-acetyl group is more electrophilic, suitable for alkylation or cross-coupling reactions . Applications: The amino derivative is often used in drug discovery (e.g., kinase inhibitors), while the chloro variant may serve as a precursor in organocatalysis or agrochemical synthesis .

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1401668-73-2)

  • Structure: Features an (S)-2-amino-propionyl group (CH2CH(NH2)CO-) instead of 2-chloro-acetyl.
  • Molecular Formula : C16H31N3O3 (MW: 329.44 g/mol) .
  • Synthesis: Requires enantioselective synthesis of the (S)-2-amino-propionyl group, increasing complexity compared to the chloro-acetyl derivative .

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-25-4)

  • Structure: Combines an (R)-configured piperidin-3-yl group with an (S)-2-amino-propionyl substituent.
  • Applications: Such stereoisomers are often explored in structure-activity relationship (SAR) studies to optimize pharmacological properties .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Group Stereochemistry Primary Applications Commercial Status
Target Compound (Ref: 10-F080683) ~C15H27ClN2O3 ~330–340 2-Chloro-acetyl (S)-piperidin-3-yl Synthetic intermediates Discontinued
CAS 1354008-13-1 C15H29N3O3 299.415 2-Amino-acetyl (S)-piperidin-3-yl Drug discovery Available (Parchem)
CAS 1401668-73-2 C16H31N3O3 329.44 2-Amino-propionyl (S)-piperidin-3-yl Kinase inhibitors Available (BIOFOUNT)
CAS 1401668-25-4 C16H31N3O3 329.44 2-Amino-propionyl (R)-piperidin-3-yl SAR studies Discontinued

Q & A

Q. What are the recommended synthetic routes for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. Key steps may include:

  • Step 1: Introduction of the tert-butyl carbamate (Boc) group to protect the piperidine nitrogen. This is critical for preventing undesired side reactions during subsequent steps .
  • Step 2: Chloro-acetylation of the piperidine ring using 2-chloroacetyl chloride under inert conditions to avoid hydrolysis.
  • Step 3: Isopropyl carbamate formation via coupling reactions, often employing carbodiimide-based reagents (e.g., DCC or EDC) .

Optimization Tips:

  • Catalyst Use: Palladium-based catalysts (e.g., palladium diacetate) and phosphine ligands (e.g., XPhos) can enhance coupling efficiency .
  • Temperature Control: Maintaining temperatures between 40–100°C during Boc deprotection or acetylation steps improves yield .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) are preferred for maintaining reaction homogeneity and stability of intermediates .

Example Reaction Table (Hypothetical):

StepReaction ConditionsCatalyst/SolventYieldReference
1Boc protection, 0°C to RT, 12 hDCM, DMAP85%
2Chloro-acetylation, N₂, 50°C, 6 hTHF, Et₃N70%
3Isopropyl coupling, RT, 24 hDCC, CH₂Cl₂65%

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Handling Precautions:
    • PPE: Use nitrile gloves, lab coats, and safety goggles. Chloro-acetyl derivatives may cause skin/eye irritation .
    • Ventilation: Work in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations) .
  • Storage:
    • Store at –20°C under inert gas (argon or nitrogen) to prevent degradation.
    • Keep away from moisture and strong oxidizing agents to avoid decomposition .

Advanced Research Questions

Q. What advanced analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?

Methodological Answer:

  • Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns). Compare retention times with a known (S)-configured standard .
  • X-ray Crystallography: Provides definitive proof of stereochemistry by resolving the crystal structure of intermediates or final products .
  • Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for similar Boc-protected piperidine derivatives (e.g., [α]D = +15° to +30° in CHCl₃) .

Example Data:

TechniqueParameter MeasuredExpected OutcomeReference
Chiral HPLCRetention time = 8.2 minMatches (S)-enantiomer standard
X-rayDihedral angle = 112°Confirms (S)-configuration

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up the production of this compound?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors affecting yield .
  • Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR or NMR) to detect intermediate accumulation or side reactions .
  • Purification Refinement: Use gradient chromatography or recrystallization to isolate high-purity product, especially for stereochemically sensitive steps .

Case Study:
A scale-up from 1 g to 100 g batch size showed a yield drop from 65% to 45%. DoE revealed that inadequate mixing during the chloro-acetylation step caused localized overheating. Implementing a high-shear mixer restored yields to 60% .

Q. What strategies mitigate hazards during the synthesis of reactive intermediates like 2-chloroacetyl chloride derivatives?

Methodological Answer:

  • In Situ Generation: Prepare 2-chloroacetyl chloride from acetic acid and PCl₃ to minimize storage risks .
  • Quenching Protocols: Neutralize excess reagent with cold sodium bicarbonate solution before disposal .
  • Real-Time Monitoring: Use gas detectors for HCl vapor and ensure scrubbers are installed in exhaust systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.